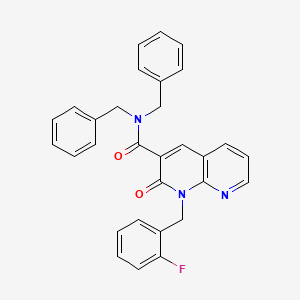

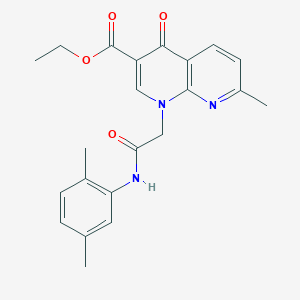

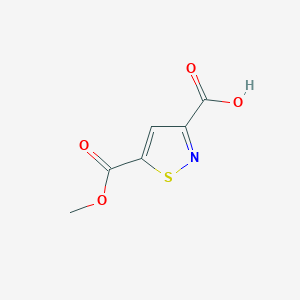

![molecular formula C13H12N4O2S B2651719 6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325303-67-0](/img/structure/B2651719.png)

6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” belongs to a class of compounds known as thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . Among them, some compounds have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves several steps . The process typically starts with the design of the compounds, followed by their synthesis. The synthesized compounds are then evaluated for their anticancer properties . The synthesis often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis

Thiazolo[4,5-d]pyrimidin-7(6H)-ones are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects, including anti-inflammatory properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones typically involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperature .Aplicaciones Científicas De Investigación

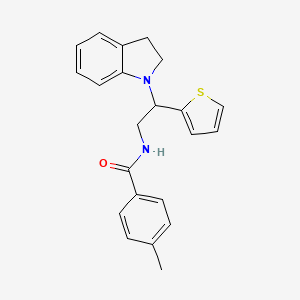

Synthesis and Antimicrobial Evaluation

One study reported the synthesis of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, emphasizing their potential as antibacterials. The synthesized compounds showed moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis, with particular interest in their action against P. aeruginosa compared to streptomycin (Vlasov et al., 2022).

Anticancer Activity

Another line of research involved the creation of novel pyrazolo[4,3-c]pyridine derivatives, investigating their anticancer activity on human breast, liver, and colon carcinoma cell lines. These compounds were found to exhibit significant cytotoxic activity, suggesting their potential for cancer treatment applications (Metwally & Deeb, 2018).

Structural and Spectral Exploration

Research into (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives explored their synthesis and structural characteristics through spectral techniques and computational methods. The study highlighted the importance of understanding the electronic structures of such compounds, potentially paving the way for applications in material science and molecular electronics (Ashraf et al., 2019).

Novel Synthesis Methods

The development of water-mediated, catalyst-free synthesis methods for creating pharmaceutically interesting compounds, such as functionalized pyrimidine-2,4(1H,3H)-diones, showcases innovative approaches to drug discovery and material synthesis (Brahmachari et al., 2020).

Biological Activities

The synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring indicates the exploration of compounds for high biological activities, including adenosine kinase inhibition, platelet aggregation, and anticancer activities (El-Gazzar et al., 2006).

Mecanismo De Acción

Direcciones Futuras

The development of novel topoisomerase I inhibitors, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, has achieved considerable interest of medicinal chemists over the past decades . Future research may focus on optimizing the synthesis process, improving the efficacy of these compounds, and exploring their potential applications in cancer treatment .

Propiedades

IUPAC Name |

6-propyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-7-17-12(18)11-10(15-13(17)19)9(16-20-11)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWRUHRCJCEVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

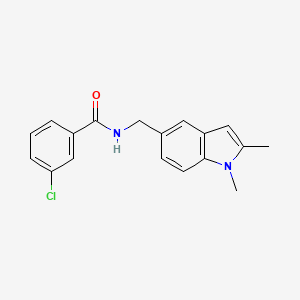

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)

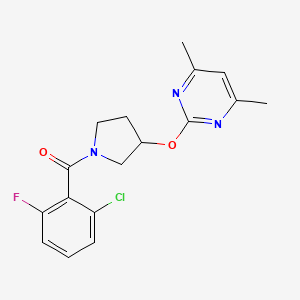

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)

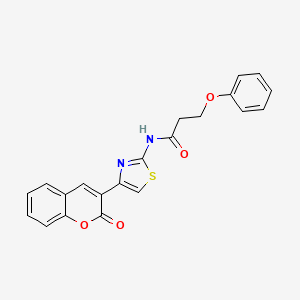

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)